

SAR-260301 Clinical Trial: Technical Support Center

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Compound of Interest

Compound Name: SAR-260301

Cat. No.: B612263

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This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated clinical trial of **SAR-260301**, a selective PI3K β inhibitor.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **SAR-260301** clinical trial?

The clinical development of **SAR-260301** was terminated because it was not possible to achieve a drug exposure level sufficient to effectively inhibit the PI3K pathway.^[1] This was due to the rapid clearance of the compound from the body.^{[1][2]} Although pharmacologically active concentrations were reached, they were not sustained at a level predicted to have anti-tumor activity based on preclinical models.^{[1][2]}

Q2: What is the mechanism of action for **SAR-260301**?

SAR-260301 is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform.^{[3][4]} It selectively inhibits PI3K beta kinase activity, which is a key component of the PI3K/Akt/mTOR signaling pathway.^{[3][5]} Dysregulation of this pathway is common in many cancers and contributes to tumor cell growth, survival, and resistance to therapy.^{[3][5]} **SAR-260301** was investigated for its potential to induce apoptosis and inhibit growth in tumor cells with a deficient tumor suppressor protein, PTEN.^{[3][6]}

Q3: What were the key findings from the Phase I clinical trial?

The first-in-human, Phase I clinical trial (NCT01673737) of **SAR-260301** enrolled 21 patients with advanced solid tumors.[1][2] The study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the drug.[1][2]

While the MTD was not reached, the study established an acceptable safety profile.[1][2] However, the pharmacokinetic analysis revealed that **SAR-260301** was rapidly absorbed and eliminated.[2] This rapid clearance prevented the sustained pathway inhibition necessary for therapeutic effect.[2]

Troubleshooting and Experimental Guides

Issue: Difficulty in achieving sustained pathway inhibition in preclinical models.

Possible Cause: Rapid metabolic clearance of the compound.

Suggested Approach:

- **Pharmacokinetic Profiling:** Conduct a detailed pharmacokinetic study to determine the half-life, clearance rate, and bioavailability of the compound.
- **Dosing Regimen Optimization:** Explore alternative dosing schedules, such as more frequent administration or a continuous infusion model, to maintain therapeutic concentrations.
- **Structural Modification:** Consider medicinal chemistry efforts to modify the compound's structure to reduce its susceptibility to metabolic degradation and improve its pharmacokinetic properties.

Data Summary

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Parameters for **SAR-260301**

Parameter	Value	Notes
Dose Range	100 mg QD to 800 mg BID	21 patients were treated across 6 dose levels.[2]
Time to Max Concentration (tmax)	0.5 - 1.5 hours	Rapid absorption.[2]
Effect of Food on Cmax	56% decrease	Food significantly reduced the maximum concentration.[2]
Effect of Food on AUCtau	22% decrease	Food reduced the total drug exposure.[2]
pAKT Inhibition Threshold (60%)	~7 µM (Cmax)	Concentrations required for significant pathway inhibition. [2]
pAKT Inhibition Threshold (80%)	~11 µM (Cmax)	Concentrations required for robust pathway inhibition.[2]
Sustained Target Inhibition	Not achieved	Concentrations above 7 µM were not maintained for more than 2 hours.[2]

Table 2: Summary of Dose-Limiting Toxicities (DLTs) and Adverse Events

Adverse Event	Grade	Dose Level
Pneumonitis	3	400 mg BID
Gamma-glutamyltransferase Increase	3	600 mg BID
Nausea	1/2	Multiple
Vomiting	1/2	Multiple
Diarrhea	1/2	Multiple
The most frequently occurring treatment-related adverse events were nausea, vomiting, and diarrhea (14% each).[1]		

Experimental Protocols & Methodologies

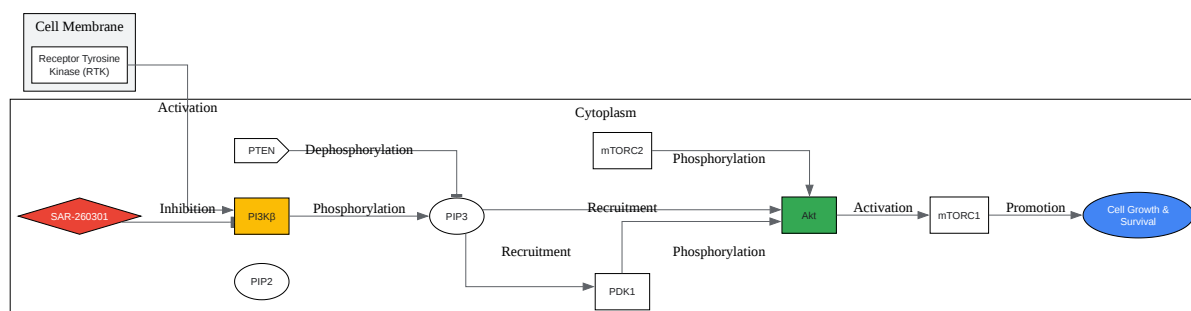
Pharmacokinetic (PK) Analysis

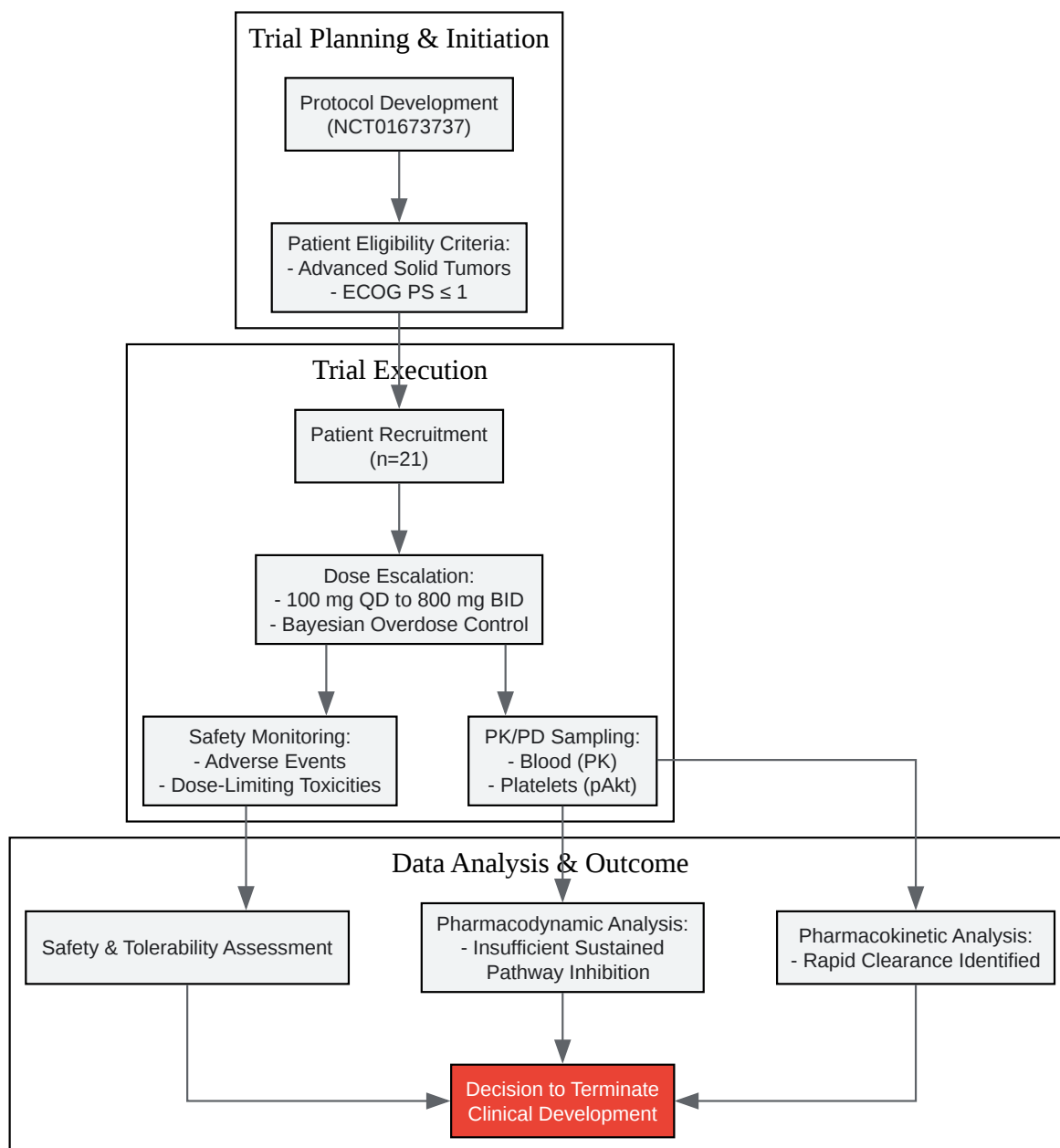
- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of **SAR-260301** in patients.
- Methodology:
 - Serial blood samples were collected from patients at pre-defined time points on Day 1 and Day 28 of the first cycle.[2]
 - To assess the effect of food, additional PK sampling was performed in a subset of patients after a meal in the second cycle.[2]
 - Plasma concentrations of **SAR-260301** were quantified using a validated analytical method (e.g., LC-MS/MS).
 - Pharmacokinetic parameters such as C_{max}, t_{max}, and AUC were calculated using standard non-compartmental analysis.

Pharmacodynamic (PD) Analysis

- Objective: To assess the extent of PI3K pathway inhibition by measuring the phosphorylation of Akt (pAkt).
- Methodology:
 - Platelet samples were collected from patients at pre-dose and multiple post-dose time points.[\[2\]](#)
 - The levels of phosphorylated Akt (pAkt) and total Akt were measured using a quantitative immunoassay, such as a Meso Scale Discovery (MSD) assay.[\[2\]](#)
 - The ratio of pAkt to total Akt was calculated to determine the degree of pathway inhibition.
 - The relationship between drug exposure (PK) and pathway inhibition (PD) was modeled to establish target engagement thresholds.

Visualizations





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